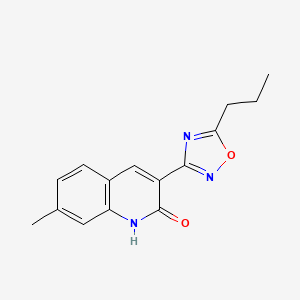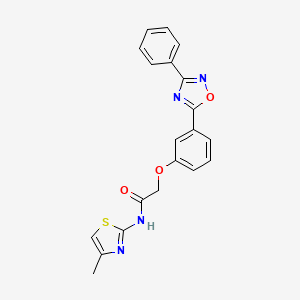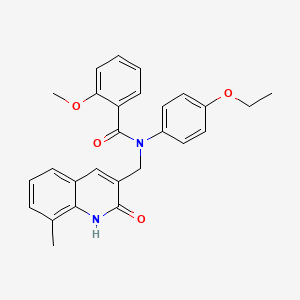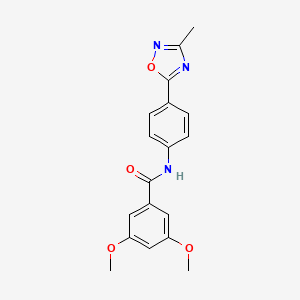
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide, also known as CQMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves its interaction with proteins and enzymes in the body. 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and topoisomerase II, which are involved in cell signaling and DNA replication, respectively. 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been shown to bind to certain proteins, including tubulin and heat shock protein 90, which are involved in cell division and protein folding, respectively.
Biochemical and Physiological Effects
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has anti-tumor activity and reduces the severity of inflammatory diseases, such as arthritis and colitis. 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the activity of specific enzymes and proteins. However, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to further elucidate its mechanism of action and its interactions with proteins and enzymes in the body. Additionally, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide could be used as a tool for studying protein interactions and signaling pathways in various biological systems.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves a series of chemical reactions that begin with the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to produce 4-chlorobenzamide. This is followed by the reaction of 4-chlorobenzamide with 2-hydroxy-8-methylquinoline to produce 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. The synthesis method of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been extensively studied and optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been studied for its mechanism of action and biochemical and physiological effects. In biochemistry, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been used as a tool for studying protein interactions and signaling pathways.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-4-3-5-16-12-17(20(25)23-19(14)16)13-24(10-11-27-2)21(26)15-6-8-18(22)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKLSQQPJROKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)




![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)